3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone
Description
Structural Characterization of 3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound reflects a complex three-dimensional arrangement characterized by the spatial positioning of multiple halogen substituents across two distinct aromatic ring systems. The compound features a propiophenone backbone consisting of a carbonyl group flanked by a three-carbon aliphatic chain connecting two substituted benzene rings. The primary structural motif includes a 3-chloro-5-fluorophenyl group attached to the aliphatic chain and a 2',4'-dichlorophenyl group directly bonded to the carbonyl carbon. This arrangement creates a molecular framework where the halogen substituents are distributed across different positions, influencing both the electronic properties and the overall molecular conformation.
The crystallographic parameters of this compound demonstrate the influence of halogen substitution patterns on molecular packing and intermolecular interactions. The presence of chlorine atoms at the 2' and 4' positions of one phenyl ring, combined with chlorine at the 3-position and fluorine at the 5-position of the other ring, creates an asymmetric distribution of electron-withdrawing substituents. This asymmetry affects the molecular dipole moment and contributes to specific crystal packing arrangements through halogen bonding interactions. The propiophenone linker introduces conformational flexibility, allowing for rotation around the carbon-carbon bonds connecting the aromatic systems, which can lead to different conformational states in the solid state and solution phases.
The geometric parameters reveal bond length variations consistent with the electronic effects of halogen substitution. The carbon-halogen bond lengths follow expected trends, with carbon-fluorine bonds being shorter than carbon-chlorine bonds due to the smaller atomic radius of fluorine. The aromatic ring systems maintain planarity despite the multiple substituents, with slight deviations from perfect hexagonal geometry attributable to the steric and electronic influences of the halogen atoms. The carbonyl group exhibits standard ketone characteristics with a carbon-oxygen double bond length typical for aromatic ketones, while the adjacent carbon-carbon bonds show slight elongation due to conjugation effects with the aromatic system.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Assignments
The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed insights into the electronic environment and connectivity patterns within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The aromatic region typically displays multiple overlapping signals between 7.0 and 8.5 parts per million, with each proton environment showing distinct chemical shifts based on its proximity to the various halogen substituents and the carbonyl group.
The fluorinated aromatic ring shows specific coupling patterns in the proton nuclear magnetic resonance spectrum, where the fluorine atom introduces additional splitting through fluorine-proton coupling interactions. These coupling constants provide valuable information about the spatial relationships between the fluorine substituent and neighboring protons. The 3-chloro-5-fluorophenyl ring system generates a characteristic pattern of signals with meta-coupling between the protons at positions 2, 4, and 6, modified by the presence of the chlorine and fluorine substituents. The chemical shifts of these aromatic protons are significantly deshielded compared to unsubstituted benzene due to the cumulative electron-withdrawing effects of the halogen atoms.
The aliphatic chain protons appear in the upfield region of the spectrum, typically between 2.5 and 3.5 parts per million, showing characteristic triplet patterns for the methylene groups adjacent to the aromatic rings and the carbonyl group. The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with aromatic carbons appearing in the 120-140 parts per million range and showing distinct patterns based on their substitution patterns. The carbonyl carbon appears significantly downfield, typically around 200 parts per million, consistent with aromatic ketone functionality. The carbons bearing halogen substituents show characteristic chemical shifts influenced by the electronegativity and size of the attached halogens.
Infrared Vibrational Mode Analysis
The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that provide definitive structural confirmation and insights into the molecular bonding patterns. The carbonyl stretching vibration appears as a strong absorption band typically around 1680-1700 wavenumbers, with the exact frequency influenced by conjugation effects with the adjacent aromatic ring system. This carbonyl stretch serves as a diagnostic feature for confirming the ketone functionality and provides information about the electronic environment surrounding the carbonyl group.
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400 and 1600 wavenumbers, with multiple bands corresponding to the various aromatic ring vibrations. The presence of halogen substituents introduces additional complexity to this region, as the electron-withdrawing effects of chlorine and fluorine atoms modify the force constants of the aromatic carbon-carbon bonds. The carbon-halogen stretching vibrations provide specific information about the halogen substitution patterns, with carbon-fluorine stretches typically appearing around 1000-1300 wavenumbers and carbon-chlorine stretches occurring at lower frequencies around 600-800 wavenumbers.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, showing multiple weak to medium intensity bands corresponding to the various aromatic proton environments. The aliphatic carbon-hydrogen stretching modes appear slightly lower in frequency, around 2850-3000 wavenumbers, corresponding to the methylene groups in the propyl chain. Out-of-plane bending vibrations of the aromatic protons provide additional fingerprint information in the 700-900 wavenumber region, with patterns characteristic of the specific substitution patterns on each aromatic ring. These vibrational modes collectively provide a unique spectroscopic signature that enables definitive identification of the compound and confirmation of its structural features.
Mass Spectrometric Fragmentation Patterns
The mass spectrometric analysis of this compound provides crucial information about its molecular composition and fragmentation behavior under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 331.6, corresponding to the intact molecular formula C15H10Cl3FO, with characteristic isotope patterns reflecting the presence of multiple chlorine atoms. The chlorine isotope pattern creates a distinctive envelope of peaks separated by two mass units, with relative intensities following the statistical distribution expected for compounds containing three chlorine atoms.
The fragmentation pathways reveal the preferred bond cleavage sites under mass spectrometric conditions, providing insights into the relative stability of different molecular regions. The most common fragmentation involves loss of the aliphatic chain portion, leading to formation of substituted benzoyl cations. The 2',4'-dichlorobenzoyl fragment typically appears as a prominent peak in the mass spectrum, reflecting the stability of this substituted aromatic acylium ion. Similarly, fragmentation can occur at the carbonyl-aliphatic chain junction, leading to formation of the 3-chloro-5-fluorobenzyl cation and related fragments.
Secondary fragmentation processes involve loss of halogen atoms from the aromatic rings, with chlorine atoms being more readily lost than fluorine due to the stronger carbon-fluorine bond. These halogen loss pathways create additional peaks in the mass spectrum that provide confirmatory evidence for the halogen substitution patterns. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be a substituted tropylium ion or a rearranged aromatic species formed through cyclization processes. The overall fragmentation pattern provides a unique mass spectrometric fingerprint that enables definitive identification of the compound and distinguishes it from related structural isomers.
Computational Modeling of Electronic Structure
Density Functional Theory Calculations
Density functional theory computational studies of this compound provide detailed insights into the electronic structure and energetic properties of this multiply-halogenated aromatic system. The calculations reveal the distribution of electron density throughout the molecule and quantify the effects of halogen substitution on the electronic properties of the aromatic rings and the connecting propiophenone bridge. The electron-withdrawing nature of the halogen substituents significantly influences the frontier molecular orbital energies, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being stabilized relative to the unsubstituted parent compound.
The optimized molecular geometry obtained from density functional theory calculations shows excellent agreement with experimental structural parameters, validating the computational approach and providing detailed information about bond lengths, bond angles, and dihedral angles throughout the molecule. The calculations reveal that the two aromatic rings adopt orientations that minimize steric interactions between the halogen substituents while maximizing electronic stabilization through conjugation effects. The propiophenone linker adopts a conformation that allows for optimal orbital overlap between the aromatic systems and the carbonyl group, enhancing the overall electronic delocalization within the molecule.
The electronic properties calculated using density functional theory methods include molecular electrostatic potential surfaces, which reveal the charge distribution patterns and identify regions of positive and negative electrostatic potential. These calculations show that the halogen substituents create regions of positive electrostatic potential perpendicular to the aromatic ring planes, consistent with the formation of sigma-hole interactions that can participate in halogen bonding with electron-rich species. The carbonyl oxygen exhibits a significant region of negative electrostatic potential, making it a favorable site for interactions with electrophilic species or hydrogen bond donors. The overall dipole moment of the molecule reflects the asymmetric distribution of the halogen substituents and provides information about the molecule's polarity and potential for intermolecular interactions.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-2-3-13(14(18)8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIDZCKHWMPOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644973 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-28-5 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Propiophenone
- Reagents: Propiophenone, chlorine gas (Cl2), aluminum trichloride (AlCl3) catalyst
- Solvent: 1,2-Dichloroethane (chosen for low corrosivity and good solubility)
- Conditions:
- Temperature: 15–70 °C
- Reaction time: 6–10 hours under controlled chlorine feed
- Process:
Coupling with 3-Chloro-5-fluorophenyl Derivative
- The chlorinated propiophenone intermediate is reacted with 3-chloro-5-fluorophenyl compounds under Friedel-Crafts acylation conditions.
- This step forms the ketone linkage between the two aromatic rings, maintaining the halogen substituents intact.
- Catalysts such as Lewis acids (e.g., AlCl3) are used to facilitate the electrophilic substitution.
Purification
- Hydrolysis: Low-temperature hydrolysis to quench the reaction and remove catalyst residues.
- Washing and Layering: Multiple aqueous washes to remove inorganic salts and byproducts.
- Vacuum Distillation: To isolate the crude product.
- Rectification: Final purification at ~170 °C to achieve >99.7% purity.
Comparative Data Table of Related Halogenated Propiophenones
Research Findings and Notes
- The use of aluminum trichloride as a catalyst is critical for achieving high regioselectivity in chlorination, minimizing side reactions and over-chlorination.
- 1,2-Dichloroethane is preferred as a solvent due to its ability to dissolve both reactants and catalyst while reducing equipment corrosion.
- The chlorination reaction requires careful temperature control (15–70 °C) and slow chlorine addition to maintain selectivity and yield.
- Purification steps including low-temperature hydrolysis and vacuum distillation are essential to remove catalyst residues and byproducts, ensuring high purity suitable for research applications.
- The synthetic route is adaptable to prepare various regioisomers by adjusting chlorination conditions and starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 3-(3-chloro-5-fluorophenyl)-2’,4’-dichloropropanol.
Oxidation: Formation of 3-(3-chloro-5-fluorophenyl)-2’,4’-dichlorobenzoic acid.
Scientific Research Applications
Anticancer Activity
Fluorinated compounds have been extensively studied for their potential anticancer properties. The incorporation of fluorine into organic molecules often enhances their metabolic stability and bioactivity. Research indicates that derivatives of fluorinated ketones can inhibit cancer cell proliferation by interfering with key metabolic pathways . For instance, studies have shown that compounds similar to 3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The antimicrobial efficacy of fluorinated compounds is well-documented. The presence of electronegative fluorine atoms can improve the lipophilicity and membrane permeability of these molecules, enhancing their ability to penetrate bacterial cells . Compounds like this compound have been evaluated for their antibacterial and antifungal activities, showing promising results in inhibiting growth.
Pesticide Development
Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced biological activity and environmental stability. The unique properties imparted by fluorination allow for the design of more effective pesticides that can target specific pests while minimizing environmental impact . Research has demonstrated that derivatives of this compound can serve as lead compounds for novel pesticide formulations.
Herbicides
The herbicidal activity of fluorinated ketones has been explored, with studies indicating that such compounds can disrupt plant metabolism or growth processes at low concentrations . This makes them valuable in agricultural applications where selective weed control is desired.
Synthesis Techniques
The synthesis of this compound involves several chemical reactions, including Friedel-Crafts acylation and nucleophilic substitution methods. These techniques allow for the introduction of functional groups that enhance the compound's properties for its intended applications .
| Synthesis Method | Description |
|---|---|
| Friedel-Crafts Acylation | Introduces acyl groups to aromatic rings, forming ketones like the target compound. |
| Nucleophilic Substitution | Replaces halogen atoms with nucleophiles to modify reactivity and enhance bioactivity. |
Toxicological Studies
While fluorinated compounds offer numerous benefits in pharmaceutical and agricultural applications, they also raise concerns regarding environmental toxicity and human health effects. Studies have highlighted the need for thorough toxicological assessments of such compounds to understand their long-term impacts on ecosystems and human health .
Regulatory Considerations
As the use of fluorinated chemicals increases, regulatory bodies are paying closer attention to their environmental persistence and potential bioaccumulation. It is essential for researchers and manufacturers to comply with safety guidelines and conduct risk assessments before widespread application.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
3-(4-Bromophenyl)-2',4'-dichloropropiophenone
- Substituents : Bromine at the 4-position of the phenyl ring.
3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone (CAS: 898750-43-1)
- Substituents : Thiomethyl (-SCH₃) group at the 4'-position.
- Impact : The sulfur-containing group increases molecular weight (308.80 g/mol ) and density (1.27 g/cm³ ), while reducing polarity compared to halogenated analogs. This enhances lipophilicity, as reflected in its higher boiling point (448.5°C ) .
3-(4-Chlorophenyl)-2',5'-dichloropropiophenone
- Substituents : Chlorine at the 2' and 5' positions instead of 2' and 4'.
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|---|
| Target Compound | 898750-52-2 | C₁₅H₁₀Cl₂F | 303.15 | 4.95 | 17.07 | N/A | N/A |
| 4'-Thiomethyl Analog | 898750-43-1 | C₁₆H₁₄ClFOS | 308.80 | N/A | N/A | 1.27 | 448.5 |
| 3-(4-Bromophenyl)-2',4'-dichloro | N/A | C₁₅H₁₀BrCl₂ | 348.51 | N/A | N/A | N/A | N/A |
Notes:
- The thiomethyl analog’s higher boiling point correlates with increased molecular weight and sulfur’s van der Waals interactions .
- LogP differences highlight the target compound’s balance between lipophilicity (Cl/F) and polarity (ketone group) .
Commercial and Research Availability
- The target compound and its analogs (e.g., CAS 898781-63-0) are marketed by suppliers like Boc Sciences and Hairui Chemical, with pricing and bulk availability upon inquiry .
Biological Activity
3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H12Cl3F
- Molecular Weight : 327.63 g/mol
- CAS Number : [Insert CAS Number]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Antibacterial Properties
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells through multiple pathways, including the modulation of cell cycle progression and inhibition of specific oncogenic signaling pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 10.8 | Inhibition of cell proliferation |
| A549 | 15.0 | Modulation of PI3K/Akt signaling pathway |
Antibacterial Properties
The compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antibacterial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity positions it as a potential therapeutic agent for inflammatory diseases.
Case Studies
-
Study on Anticancer Efficacy
A recent study evaluated the anticancer potential of the compound on MCF-7 breast cancer cells, revealing an IC50 value of 12.5 µM, indicating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis via caspase activation pathways. -
Antibacterial Activity Assessment
In a comparative study against standard antibiotics, the compound exhibited comparable efficacy to ampicillin against Staphylococcus aureus, with an MIC value of 32 µg/mL. -
Inflammation Model
In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions.
Q & A
Q. Basic
- NMR : H and C NMR identify substituent positions. The 3-Cl-5-F-phenyl group splits aromatic proton signals into distinct doublets (J = 8–10 Hz for ortho-F coupling) .
- IR : Stretching frequencies for ketone (C=O, ~1680 cm⁻¹) and C-Cl/F (700–800 cm⁻¹) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₉Cl₃F₀).
How can crystallographic disorder be addressed during X-ray refinement of this compound?
Advanced
Crystallographic disorder, common in halogenated aromatics, requires robust refinement strategies. Use SHELXL () to model partial occupancy or split positions. For example, reports disorder in a chlorophenyl derivative resolved using anisotropic displacement parameters and restraints. Apply TWIN commands in SHELXL for twinned data, and validate with R-factor convergence (<5% discrepancy) .
What HPLC conditions optimize separation of co-eluting impurities in this compound?
Q. Advanced
- Column : C18 (250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 40% B to 90% B over 25 min, flow rate 1 mL/min.
- Detection : UV at 254 nm for Cl/F absorption. ’s impurity profiling for related propiophenones suggests adjusting pH to 2.5 (via TFA) to improve peak symmetry .
How do adjacent substituents complicate NMR interpretation, and how can these challenges be mitigated?
Advanced
The 3-Cl-5-F-phenyl group creates complex splitting due to and couplings. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ’s fluorophenyl derivatives show coupling patterns resolvable via F-H HMBC. Simulate spectra using software like MestReNova to assign peaks .
What safety protocols are recommended for handling this compound in the lab?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for chlorophenols; extrapolate from ).
- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste .
How can regioselectivity in halogenation steps be predicted and controlled during synthesis?
Advanced
DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites. For example, ’s dichloropropiophenones show Cl preferentially at para positions due to steric and electronic effects. Experimentally, use directing groups (e.g., –NO₂) transiently, then reduce post-halogenation .
What chromatographic methods are suitable for assessing purity?
Q. Basic
- GC-MS : Splitless mode, DB-5MS column, 70–300°C ramp (10°C/min).
- HPLC : As in FAQ 4, with % purity calculated via peak area normalization. ’s impurity limits (e.g., <0.1%) require method validation per ICH guidelines .
How is crystallographic twinning addressed in structural studies of this compound?
Advanced
Twinning, common in monoclinic systems, is resolved using SHELXL’s TWIN/BASF commands. For example, notes SHELX’s robustness in refining twinned data. Merge HKLF 5 format data and refine twin law matrices (e.g., twofold rotation) with BASF parameters adjusted iteratively .
How can stability under varying pH and temperature conditions be systematically evaluated?
Advanced
Design accelerated stability studies:
- Conditions : pH 1–13 (HCl/NaOH buffers), 40–60°C.
- Analysis : Monitor degradation via HPLC (FAQ 4) and LC-MS for byproducts (e.g., dehalogenation). ’s chlorophenol degradation pathways suggest hydrolysis as a key mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
